3,6-Di-tert-butylacridin-9(10H)-one
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Overview
Description
3,6-Di-tert-butylacridin-9(10H)-one is an organic compound that belongs to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The presence of tert-butyl groups at the 3 and 6 positions of the acridine ring enhances the compound’s stability and solubility, making it a valuable material for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butylacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,6-di-tert-butylacridine.
Oxidation: The acridine derivative is then oxidized to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-Di-tert-butylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can be tailored for specific applications in organic electronics and medicinal chemistry .
Scientific Research Applications
3,6-Di-tert-butylacridin-9(10H)-one has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photochemistry: Serves as a photosensitizer in photochemical reactions, enhancing the efficiency of light-induced processes.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industrial Applications: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 3,6-Di-tert-butylacridin-9(10H)-one involves:
DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, preventing the relaxation of supercoiled DNA, which is essential for DNA replication.
Photophysical Properties: The compound’s photophysical properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation.
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: Similar in structure but lacks the ketone group, making it less reactive in certain chemical reactions.
3,6-Di-tert-butylphenanthridin-9(10H)-one: Another acridine derivative with similar applications but different photophysical properties.
Uniqueness
3,6-Di-tert-butylacridin-9(10H)-one is unique due to its combination of stability, solubility, and photophysical properties. The presence of tert-butyl groups enhances its stability, while the acridine core provides excellent photophysical characteristics, making it a versatile compound for various applications .
Properties
IUPAC Name |
3,6-ditert-butyl-10H-acridin-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-20(2,3)13-7-9-15-17(11-13)22-18-12-14(21(4,5)6)8-10-16(18)19(15)23/h7-12H,1-6H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGFUGZKUALIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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